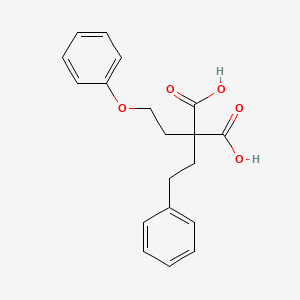
(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid is a complex organic compound characterized by the presence of two phenylethyl groups and one phenoxyethyl group attached to a propanedioic acid molecule. This compound is notable for its aromatic nature and potential acidic properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenoxyethyl)(2-phenylethyl)propanedioic acid typically involves the esterification of propanedioic acid with phenoxyethanol and phenylethanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process. The reaction can be represented as follows:
Propanedioic acid+Phenoxyethanol+Phenylethanol→(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and efficiency. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like hydroxide ions replace the ester groups to form carboxylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Carboxylates
Aplicaciones Científicas De Investigación
(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of (2-phenoxyethyl)(2-phenylethyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s aromatic groups can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and protein function. Additionally, the acidic properties of the compound may influence its ability to donate or accept protons, impacting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenethyl propionate: An ester of phenethyl alcohol and propionic acid, known for its antifungal activity and use as a pesticide.
2-(2-Phenylethyl)propanedioic acid: A similar compound with a different substitution pattern, used in various chemical applications.
Uniqueness
(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid is unique due to the presence of both phenoxyethyl and phenylethyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
5449-78-5 |
|---|---|
Fórmula molecular |
C19H20O5 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(2-phenoxyethyl)-2-(2-phenylethyl)propanedioic acid |
InChI |
InChI=1S/C19H20O5/c20-17(21)19(18(22)23,12-11-15-7-3-1-4-8-15)13-14-24-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21)(H,22,23) |
Clave InChI |
SDFOZDONFWXCLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(CCOC2=CC=CC=C2)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


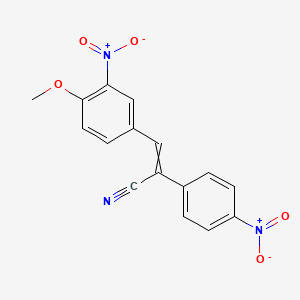
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)


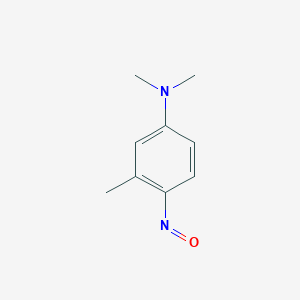
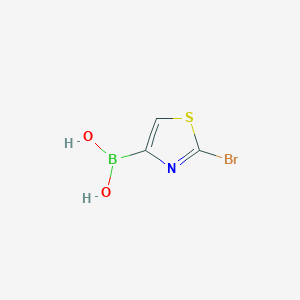
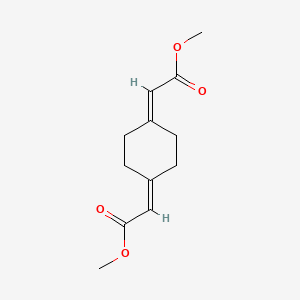
![n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide](/img/structure/B14004465.png)

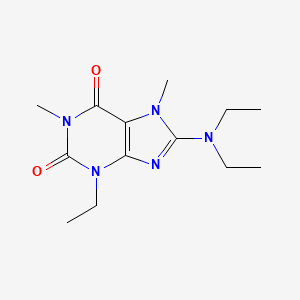
![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
